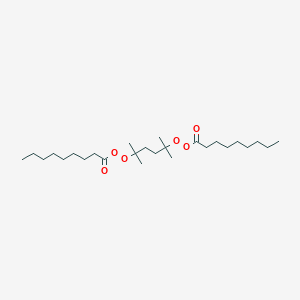
1,1,4,4-Tetramethyltetramethylene peroxynonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetramethyltetramethylene peroxynonanoate, commonly known as TMTPN, is a peroxide compound that has been widely used in scientific research. This compound is a powerful oxidizing agent and is commonly used as a radical initiator in various chemical reactions. TMTPN is also known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
TMTPN acts as a radical initiator by breaking down into two free radicals upon heating or exposure to light. These free radicals then initiate the polymerization or crosslinking of monomers, leading to the formation of new polymers or polymer networks. In cancer cells, TMTPN induces apoptosis by generating reactive oxygen species (ROS) that cause oxidative damage to the cell's DNA and proteins.
Biochemische Und Physiologische Effekte
TMTPN has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the generation of ROS. However, it also has toxic effects on normal cells, making it important to use it in controlled conditions. TMTPN has also been shown to have an immunomodulatory effect, regulating the immune response in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TMTPN in lab experiments is its high efficiency as a radical initiator. It is also relatively easy to handle and store. However, its toxic effects on normal cells and the need for controlled conditions limit its use in certain applications.
Zukünftige Richtungen
Future research on TMTPN could focus on its potential as a cancer treatment. Studies could investigate the optimal conditions for inducing apoptosis in cancer cells while minimizing toxicity to normal cells. Additionally, research could explore the immunomodulatory effects of TMTPN and its potential in treating autoimmune diseases. Finally, studies could investigate the use of TMTPN as a crosslinking agent in the production of novel polymer networks with unique properties.
Synthesemethoden
TMTPN can be synthesized through the reaction between tetramethylene glycol and hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis of TMTPN is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
TMTPN has been extensively used in scientific research as a radical initiator for the polymerization of various monomers. It is also used as a crosslinking agent in the production of polymer networks. TMTPN is known for its high efficiency in initiating free radical reactions, making it a popular choice for researchers.
Eigenschaften
CAS-Nummer |
13052-07-8 |
|---|---|
Produktname |
1,1,4,4-Tetramethyltetramethylene peroxynonanoate |
Molekularformel |
C26H50O6 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(2,5-dimethyl-5-nonanoylperoxyhexan-2-yl) nonaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-7-9-11-13-15-17-19-23(27)29-31-25(3,4)21-22-26(5,6)32-30-24(28)20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI-Schlüssel |
QJRGOYGWWVYKGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCCCC |
Andere CAS-Nummern |
13052-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



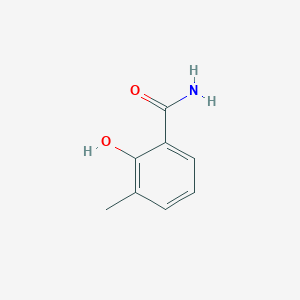
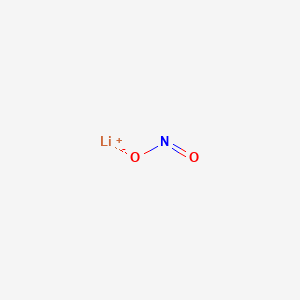
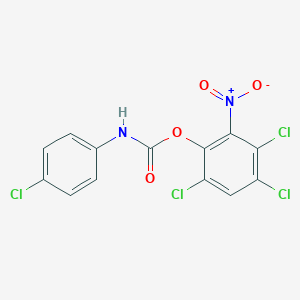
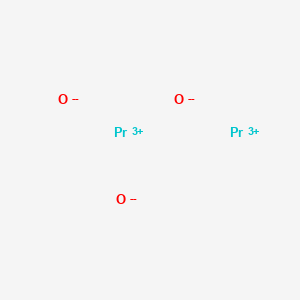
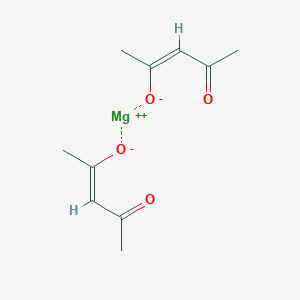
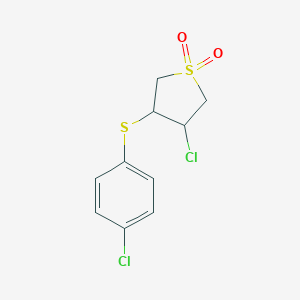
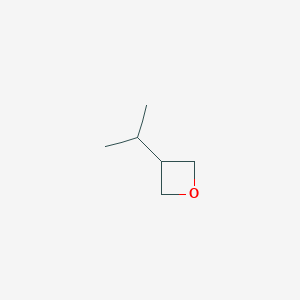
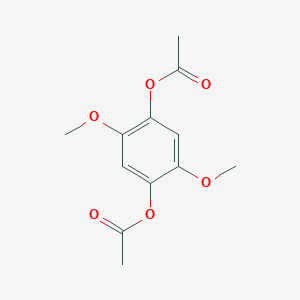
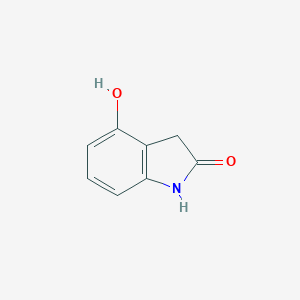
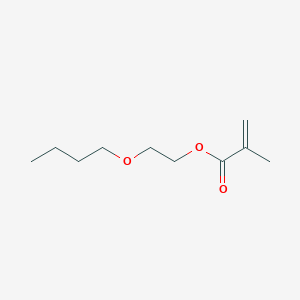
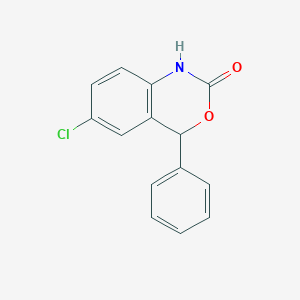
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)